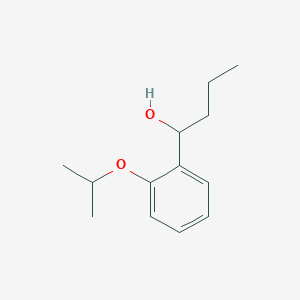

1-(2-iso-Propoxyphenyl)-1-butanol

描述

1-(2-iso-Propoxyphenyl)-1-butanol is a secondary alcohol featuring a 2-isopropoxyphenyl substituent attached to a butanol chain.

属性

IUPAC Name |

1-(2-propan-2-yloxyphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-4-7-12(14)11-8-5-6-9-13(11)15-10(2)3/h5-6,8-10,12,14H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCKQLXPCNJXAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1OC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-iso-Propoxyphenyl)-1-butanol can be synthesized through several synthetic routes. One common method involves the reaction of 2-iso-propoxyphenol with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

化学反应分析

1-(2-iso-Propoxyphenyl)-1-butanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(2-iso-Propoxyphenyl)-1-butanone, using oxidizing agents like chromyl chloride or pyridinium chlorochromate (PCC).

Reduction: Reduction of the compound can yield 1-(2-iso-Propoxyphenyl)-1-butylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the butanol moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Chromyl chloride, PCC, dichloromethane (DCM) as solvent, room temperature.

Reduction: LiAlH4, ether as solvent, low temperatures.

Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.

Major Products Formed:

Ketone (1-(2-iso-Propoxyphenyl)-1-butanone)

Amine (1-(2-iso-Propoxyphenyl)-1-butylamine)

Various substituted derivatives depending on the nucleophile used.

科学研究应用

1-(2-iso-Propoxyphenyl)-1-butanol has several scientific research applications across different fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

Industry: It can be utilized in the production of fragrances, flavors, and other specialty chemicals.

作用机制

The mechanism by which 1-(2-iso-Propoxyphenyl)-1-butanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

相似化合物的比较

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 1-(2-iso-Propoxyphenyl)-1-butanol | C₁₃H₂₀O₂ | ~208.3 | Phenyl ether, primary alcohol |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) | C₁₀H₁₅N₃O₂ | 209.25 | Pyridyl, nitroso, secondary alcohol |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | C₁₀H₁₅N₃O₂ | 207.25 | Pyridyl, nitroso, ketone |

| 1-(3-Pyridyl)-1-butanol-4-carboxylic acid | C₁₀H₁₃NO₃ | 195.22 | Pyridyl, carboxylic acid, alcohol |

Key Observations :

- NNAL and NNK: Both contain a pyridyl ring and a nitroso (N=O) group, critical for their carcinogenicity. NNAL has a secondary alcohol, while NNK features a ketone .

Key Findings :

- Role of Nitroso Groups: NNAL and NNK require metabolic activation to exert carcinogenic effects, which involve the formation of electrophilic intermediates (e.g., diazohydroxides) capable of DNA adduct formation .

Physicochemical Properties

- Solubility: NNAL and NNK are polar due to their pyridyl and nitroso groups, favoring aqueous solubility. The isopropoxy group in 1-(2-iso-Propoxyphenyl)-1-butanol likely increases lipid solubility.

- Stability : Nitroso compounds (NNAL, NNK) are chemically reactive, whereas the target compound’s ether and alcohol groups suggest greater stability under physiological conditions.

Research Findings and Methodological Considerations

Carcinogenicity Studies

- NNK and NNAL: In F344 rats, NNK induced lung tumors (27/30 at 5.0 ppm) and pancreatic tumors, while NNAL caused lung tumors in 26/30 rats . Metabolic activation via cytochrome P450 enzymes is critical for their carcinogenicity .

- Target Compound: No carcinogenicity data are available.

Analytical Detection

- Metabolomics: Mass spectrometry platforms detect metabolites <1000 Daltons, including hydroxylated and carboxylated derivatives of pyridyl-butanol compounds . 1-(2-iso-Propoxyphenyl)-1-butanol (MW ~208) would fall within this range.

- Sample Preparation : Alcohol-containing compounds may require derivatization (e.g., silylation) for optimal gas chromatography-mass spectrometry (GC-MS) analysis .

生物活性

1-(2-iso-Propoxyphenyl)-1-butanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

1-(2-iso-Propoxyphenyl)-1-butanol has the following structural formula:

- Molecular Formula : C13H20O

- Molecular Weight : 196.30 g/mol

This compound features a butanol moiety linked to an iso-propoxy-substituted phenyl group, which contributes to its unique chemical properties and biological activities.

Research indicates that 1-(2-iso-Propoxyphenyl)-1-butanol exhibits various biological activities, primarily through its interaction with specific molecular targets. The compound has been studied for its potential as an antimicrobial agent and anticancer drug .

Antimicrobial Activity

In vitro studies have demonstrated that 1-(2-iso-Propoxyphenyl)-1-butanol possesses significant antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways, including those related to cell cycle regulation and apoptosis.

Pharmacological Effects

The pharmacological profile of 1-(2-iso-Propoxyphenyl)-1-butanol includes:

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in various models, suggesting potential therapeutic applications in inflammatory diseases.

- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of 1-(2-iso-Propoxyphenyl)-1-butanol:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 50 µg/mL, showcasing its potential as a natural preservative in food products.

- Cancer Cell Line Research : In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability (up to 70% at higher concentrations), indicating its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(2-iso-Propoxyphenyl)-1-butanol, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(2-Methoxyphenyl)-1-butanol | Ether derivative | Moderate antimicrobial activity |

| 2-(Iso-propyl)phenol | Phenolic compound | Strong antioxidant properties |

| 4-Isopropylphenol | Hydroxylated aromatic | Antimicrobial and antifungal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。